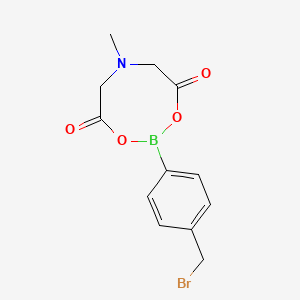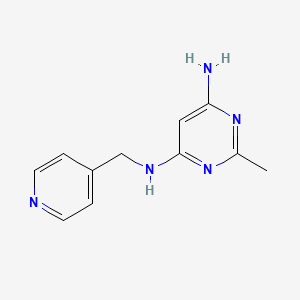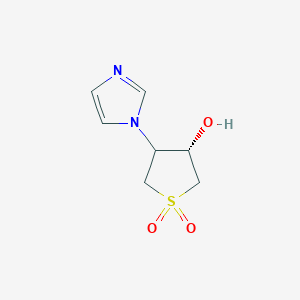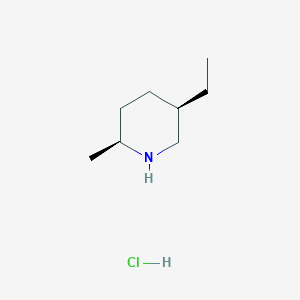
4-Hydroxy-3-nitrobenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nitrobenzenesulfonyl fluoride is an organic compound characterized by the presence of a hydroxyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-nitrobenzenesulfonyl fluoride typically involves the nitration of 4-hydroxybenzenesulfonyl fluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Sulfonate Esters: Formed through nucleophilic substitution.
Amino Derivatives: Formed through the reduction of the nitro group.
Carbonyl Compounds: Formed through the oxidation of the hydroxyl group.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-nitrobenzenesulfonyl fluoride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-nitrobenzenesulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to irreversible inhibition.
Molecular Pathways: The compound can modulate various biochemical pathways by inhibiting key enzymes involved in inflammatory responses and other physiological processes.
Comparación Con Compuestos Similares
Benzenesulfonyl Fluoride: Lacks the hydroxyl and nitro groups, making it less reactive in certain contexts.
4-Nitrobenzenesulfonyl Fluoride:
Uniqueness: 4-Hydroxy-3-nitrobenzenesulfonyl fluoride is unique due to the presence of all three functional groups (hydroxyl, nitro, and sulfonyl fluoride) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
349-05-3 |
|---|---|
Fórmula molecular |
C6H4FNO5S |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
4-hydroxy-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4FNO5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H |
Clave InChI |
KQBGUCDGQYRIIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)








